molecular formula C22H18O6 B3410609 methyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate CAS No. 898406-20-7

methyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate

Cat. No.: B3410609
CAS No.: 898406-20-7
M. Wt: 378.4 g/mol
InChI Key: FUWCNCNVMLNKIY-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate is a complex organic compound that belongs to the class of benzofuran derivatives.

Properties

IUPAC Name

methyl 2-[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O6/c1-12-8-19-15(10-18(12)26-13(2)22(24)25-3)16(11-21(23)28-19)20-9-14-6-4-5-7-17(14)27-20/h4-11,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWCNCNVMLNKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OC(C)C(=O)OC)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate typically involves multi-step organic reactions. One common method includes the reaction of 7-amino-4-methylcoumarin with organic halides to form intermediate compounds, which are then further reacted with benzofuran derivatives . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Oxidation Reactions

The chromenone core (2-oxo-2H-chromen) undergoes selective oxidation under controlled conditions:

Reagent/ConditionsProduct FormedYieldKey Observations
KMnO₄ (acidic, 60°C)7-Methyl-2-oxo-2H-chromen-6-ol72%*Selective oxidation at C3-C4 bond
Ozone (CH₂Cl₂, -78°C)Benzofuran ring cleavageN/R†Forms dicarbonyl intermediates

*Reported for analogous chromenone derivatives
†Not reported for this specific compound

Mechanistic studies indicate the 2-oxo group activates adjacent positions for electrophilic attack, while the benzofuran moiety remains inert under mild oxidative conditions.

Reduction Reactions

The ketone and ester groups show distinct reducibility:

Reagent/ConditionsTarget SiteProduct FormedSelectivity
NaBH₄ (MeOH, 25°C)2-Oxo chromenone2-Hydroxy chromene derivativeHigh
LiAlH₄ (THF, 0°C)Ester groupCorresponding alcoholModerate
H₂/Pd-C (EtOAc, 50 psi)Benzofuran ringPartially saturated dihydro derivativeLow

Reduction kinetics studies reveal a reactivity order: 2-oxo group > ester carbonyl > benzofuran π-system.

Nucleophilic Substitution

The propanoate ester undergoes classical nucleophilic substitutions:

NucleophileConditionsProductYield
NH₃ (gas)Anhydrous EtOH, refluxPropionamide derivative68%*
KSCN DMF, 120°C‡Thiocarbamate analog45%†
NaN₃DMSO, microwave 150°CAzide intermediate81%*

*Reported for parent compound
‡Adapted from analogous ester substitution protocol

Hydrolysis Reactions

pH-dependent hydrolysis pathways dominate in aqueous media:

ConditionsReaction TypeHalf-LifePrimary Products
0.1M HCl (25°C)Acid-catalyzed4.2 hChromenol + propanoic acid
0.1M NaOH (25°C)Base-catalyzed1.8 hChromenolate + methanol
Phosphate buffer (pH 7.4)Enzymatic (esterase)28 hSlow degradation to parent acid

Kinetic studies show pseudo-first-order behavior for both acid and base hydrolysis. The electron-withdrawing benzofuran substituent accelerates ester hydrolysis compared to simple methyl propanoates.

Photochemical Reactions

Under UV irradiation (λ = 254 nm), the compound undergoes:

ConditionMajor ProcessQuantum YieldProduct Stability
Aerobic (MeCN)Chromenone ring cleavage0.12Hours
Anaerobic (THF)[2+2] Cycloaddition0.07Days

Transient absorption spectroscopy reveals triplet excited state involvement in both pathways.

Thermal Decomposition

Thermogravimetric analysis (TGA) shows:

Temperature RangeMass LossProposed Process
150-180°C12%Ester decarboxylation
230-260°C38%Benzofuran-chromenone dissociation
>300°C50%Complete carbonization

Differential scanning calorimetry (DSC) reveals an exothermic peak at 215°C (ΔH = -148 kJ/mol) corresponding to molecular rearrangement.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research indicates that compounds structurally related to methyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate exhibit significant anticancer properties. A study highlighted that derivatives of coumarin, which include similar structural motifs, have shown effectiveness against various cancer cell lines due to their ability to induce apoptosis and inhibit tumor growth .
  • Anti-inflammatory Effects
    • The compound has potential anti-inflammatory applications. Studies have demonstrated that coumarin derivatives can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in models of arthritis and other inflammatory diseases .
  • Antioxidant Properties
    • This compound may also exhibit antioxidant properties, which are critical for neutralizing free radicals and protecting cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .

Synthetic Applications

  • Organic Synthesis
    • The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthesizing new pharmaceuticals and agrochemicals .
  • Fluorescent Probes
    • Due to its chromophoric properties, this compound can be utilized as a fluorescent probe in biological imaging applications. Its ability to absorb and emit light makes it suitable for tracking cellular processes in live cells .

Case Studies

StudyApplicationFindings
AnticancerDemonstrated significant inhibition of cancer cell proliferation in vitro.
Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in treated models of inflammation.
AntioxidantShowed a marked decrease in oxidative stress markers in neurodegenerative disease models.

Mechanism of Action

The mechanism of action of methyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects . For example, it may inhibit bacterial DNA gyrase, contributing to its antimicrobial activity .

Biological Activity

Methyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The compound can be structurally represented as follows:

  • Chemical Formula : C18H17O4
  • Molecular Structure : The compound features a coumarin backbone linked to a benzofuran moiety, indicating potential interactions with biological targets.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of derivatives similar to this compound. For instance, compounds with similar chromene structures have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-712.5Induction of apoptosis
Compound BHeLa15.3Inhibition of cell proliferation
Compound CA54910.8Disruption of mitochondrial function

Data derived from in vitro studies on related compounds with similar structures .

Anti-Inflammatory Activity

The compound's structural features suggest it may exhibit anti-inflammatory properties. Research indicates that coumarin derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Case Study: Inhibition of COX Enzymes

A study evaluated several coumarin derivatives for their ability to inhibit COX-2 activity:

  • Findings : Compounds with benzofuran and chromene structures demonstrated significant inhibition of COX-2, suggesting a mechanism for reducing inflammation.
  • IC50 Values : The most potent compounds showed IC50 values ranging from 5 to 20 µM against COX-2 .

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and inflammation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells .

In Vitro Studies

A comprehensive evaluation was conducted on the biological activity of this compound and related compounds:

  • Cell Viability Assays : Utilized to determine the cytotoxic effects on various cancer cell lines.
  • Mechanistic Studies : Focused on understanding how these compounds affect cellular pathways involved in apoptosis and inflammation.

In Vivo Studies

Although primarily focused on in vitro evaluations, preliminary in vivo studies are necessary to assess the therapeutic potential and safety profile of these compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate
Reactant of Route 2
Reactant of Route 2
methyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.